molecular formula C15H17F3N4OS B2826429 2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine CAS No. 2379972-04-8

2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine

Cat. No.: B2826429
CAS No.: 2379972-04-8
M. Wt: 358.38
InChI Key: ZENDJWXDJVGJID-UHFFFAOYSA-N
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Description

2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.

    Preparation of the Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate amines.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the piperidine ring can lead to the formation of piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of the piperidine ring can produce various piperidine derivatives.

Scientific Research Applications

2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as organic semiconductors.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,2,4-oxadiazole
  • 3-Methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,2,4-triazole

Uniqueness

The uniqueness of 2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine lies in its combination of a thiadiazole ring with a trifluoromethyl-substituted pyridine ring and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4OS/c1-10-20-14(24-21-10)22-7-3-4-11(8-22)9-23-13-12(15(16,17)18)5-2-6-19-13/h2,5-6,11H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENDJWXDJVGJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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